4,4-Difluoro-N-(2,2,2-trifluoroethyl)cyclohexane-1-carboxamide
Description
4,4-Difluoro-N-(2,2,2-trifluoroethyl)cyclohexane-1-carboxamide is a fluorinated cyclohexane-carboxamide derivative characterized by two fluorine atoms at the 4,4-positions of the cyclohexane ring and a trifluoroethyl group attached to the amide nitrogen. This compound exemplifies the strategic use of fluorine substituents in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and bioavailability .
Properties
IUPAC Name |
4,4-difluoro-N-(2,2,2-trifluoroethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F5NO/c10-8(11)3-1-6(2-4-8)7(16)15-5-9(12,13)14/h6H,1-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTOGNPHYISDIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NCC(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4-Difluoro-N-(2,2,2-trifluoroethyl)cyclohexane-1-carboxamide is a fluorinated compound that has drawn attention for its potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased metabolic stability and altered bioactivity. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where:
- C : Carbon
- H : Hydrogen
- F : Fluorine
- N : Nitrogen
- O : Oxygen
The presence of multiple fluorine atoms is significant as it can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that fluorinated compounds exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains. A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values against common pathogens:
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 4,4-Difluoro-N-(2,2,2-trifluoroethyl)... | 8 | Staphylococcus aureus |
| Non-fluorinated analogue | 32 | Staphylococcus aureus |
| 4-Fluorophenol | 16 | Escherichia coli |
This table illustrates that the introduction of fluorine can significantly lower the MIC values, suggesting improved efficacy.
Anticancer Activity
Fluorinated compounds have also been studied for their anticancer properties. A recent investigation into structurally similar compounds revealed that they inhibit cancer cell proliferation through various mechanisms:
- Inhibition of glycolysis : Compounds similar to this compound showed promise in inhibiting glycolytic pathways in cancer cells.
- Induction of apoptosis : These compounds have been reported to trigger apoptotic pathways in several cancer cell lines.
Case Study: Glioblastoma Multiforme (GBM)
A study focusing on GBM cells demonstrated that fluorinated derivatives effectively reduced cell viability with IC50 values significantly lower than traditional chemotherapeutics. The following table summarizes the findings:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4,4-Difluoro-N-(2,2,2-trifluoroethyl)... | 5 | GBM Cells |
| Doxorubicin | 15 | GBM Cells |
The results indicate a superior potency of the fluorinated compound over established treatments.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for specific receptors implicated in cancer progression and microbial resistance.
- Cell Membrane Interaction : The lipophilicity introduced by fluorination enhances membrane penetration and interaction with cellular targets.
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s core structure—a cyclohexane-carboxamide scaffold—is shared with several analogs, but variations in substituents significantly influence its behavior. Below is a comparative analysis:
Physicochemical and Pharmacological Insights
Fluorination Effects: The trifluoroethyl group in the target compound introduces three additional fluorine atoms compared to analogs like 2u or the propargyl derivative . In contrast, 2u’s phenylpropyl side chain may enhance binding to hydrophobic pockets in target proteins but could increase metabolic oxidation risks .
Bioavailability and Stability: The trifluoroethyl group is known to resist oxidative metabolism, a feature shared with trifluoromethyl groups in other drugs (e.g., celecoxib) . This suggests superior metabolic stability compared to non-fluorinated ethyl or propargyl analogs. The carboxylic acid derivative trades the amide’s hydrogen-bonding capability for ionizability, which could improve aqueous solubility but reduce blood-brain barrier penetration.
Synthetic Accessibility :
- The synthesis of trifluoroethyl-substituted carboxamides often requires specialized fluorinating agents (e.g., via nucleophilic substitution with 2,2,2-trifluoroethylamine), as seen in related methodologies .
- Propargyl derivatives (e.g., 4,4-Difluoro-N-(prop-2-yn-1-yl)... ) may offer modularity for further functionalization via alkyne-azide cycloaddition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
